N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit a wide range of properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using a variety of techniques, including spectroscopic methods such as infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR), and mass spectrometry .Scientific Research Applications
Antibacterial Agents
- A study by Palkar et al. (2017) discussed the synthesis and antibacterial evaluation of analogs related to the benzo[d]thiazol nucleus, highlighting their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antimicrobial Agents
- Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibiting potent antimicrobial activity, indicating the significance of benzothiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Stem Cell Research
- Ries et al. (2013) highlighted the role of a related small molecule in improving the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, emphasizing its potential in stem cell research (Ries et al., 2013).
Synthesis of Organic Materials
- The research by Qian et al. (2017) presented a method for synthesizing benzothiazoles, commonly used in pharmaceuticals and organic materials, showcasing the versatility of benzothiazole derivatives in chemical synthesis (Qian et al., 2017).
Anticancer Activity
- Lombardo et al. (2004) identified a series of thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines (Lombardo et al., 2004).
Antifungal and Anti-inflammatory Activities
- Mhaske et al. (2011) synthesized substituted thiazole carboxamides and assessed their antimicrobial activities, finding some compounds effective against both gram-positive and gram-negative bacteria (Mhaske et al., 2011).
Drug Discovery Building Blocks
- Durcik et al. (2020) described an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery (Durcik et al., 2020).
Corrosion Inhibition
- Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for steel, indicating their potential in industrial applications (Hu et al., 2016).
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is a compound that has been found to have diverse biological activities Compounds with a thiazole ring, such as this one, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are involved in the inflammatory response.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, such as inhibiting the synthesis of prostaglandins and acting as antioxidants .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .
Cellular Effects
Benzothiazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and altering gene expression .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-2-5-17(6-3-14)28(25,26)23-10-8-15(9-11-23)20(24)22-16-4-7-19-18(12-16)21-13-27-19/h2-7,12-13,15H,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXAFQJXHNELRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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